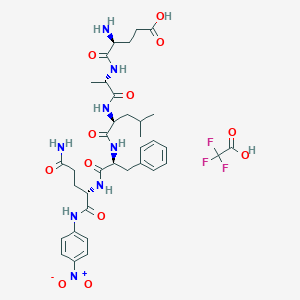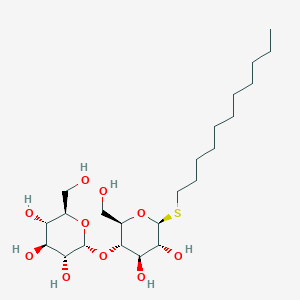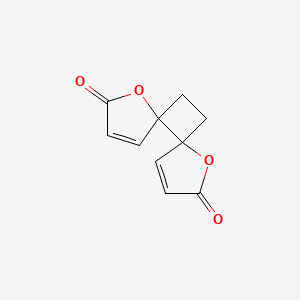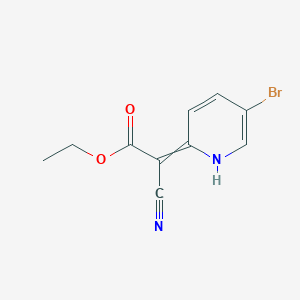
IMPERIALINE (3-beta-Iodo-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IMPERIALINE (3-beta-Iodo-) is a selective M2 muscarinic receptor antagonist. Cervane alkaloid, derivative of L6008 Imperialine extracted from Petilium eduardi Its muscarinic-blocking activity in narcotized rats (40 mg (i.p.) ethaminal sodium) as compared with the Atropine activity (100%): - on M2 receptors (heart), 135 %, ED50 = 0.023 μ M/kg. - on M4 receptors (intestine), 1.9 %, ED50 = 0.9 μ M/kg. - on M3 receptors (salivary glands), 0.1 %, ED50 = 14.7 μ M/kg. - on the isolated rat intestine, for the antagonism to the spasmogenic effect due to Carbocholine: EC50 = 5.1x10-8 g/ml.
Properties
Molecular Formula |
C27H42INO2 |
|---|---|
Molecular Weight |
539.54 g/mol |
Appearance |
white to pale yellow fine crystal powder |
Purity |
97%. (TLC [chloroform, methanol (10:0.4) Rf = 0.33], Melting point, NMR, IR) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


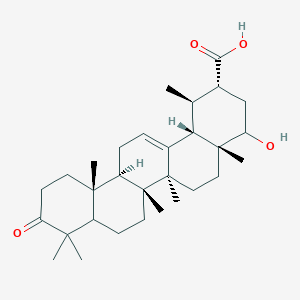
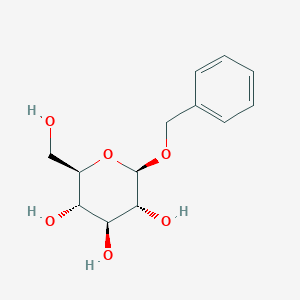
![2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B1149787.png)

![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
